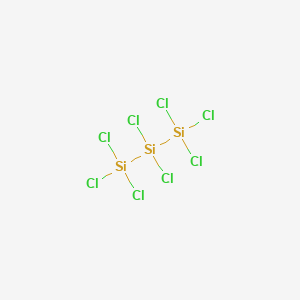

Octachlorotrisilane

Description

Properties

IUPAC Name |

trichloro-[dichloro(trichlorosilyl)silyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl8Si3/c1-9(2,3)11(7,8)10(4,5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKOFHKJGUNVTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si]([Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl8Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065551 | |

| Record name | Octachlorotrisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear to straw-colored liquid with an acrid odor like hydrogen chloride; [Gelest MSDS] | |

| Record name | 1,1,1,2,2,3,3,3-Octachlorotrisilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19153 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13596-23-1 | |

| Record name | 1,1,1,2,2,3,3,3-Octachlorotrisilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13596-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octachlorotrisilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013596231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisilane, 1,1,1,2,2,3,3,3-octachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octachlorotrisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octachlorotrisilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTACHLOROTRISILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98T4BE9Y7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Octachlorotrisilane from Trichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octachlorotrisilane (Si₃Cl₈) is a perchlorinated silane that finds applications in materials science and as a precursor for silicon-based materials. While not a common laboratory synthesis, its formation from trichlorosilane (SiHCl₃) is of interest in understanding the complex chemistry of chlorosilanes. This technical guide provides a comprehensive overview of the theoretical pathways, potential experimental approaches, purification strategies, and analytical characterization for the synthesis of this compound from trichlorosilane. The information presented is curated from patent literature and academic research concerning chlorosilane chemistry, acknowledging that a standardized, high-yield laboratory protocol for this specific conversion is not widely published. This compound is more commonly obtained as a high-boiling point fraction from the industrial production of trichlorosilane.

Introduction

Trichlorosilane is a cornerstone of the silicon industry, serving as the primary precursor for high-purity polycrystalline silicon.[1] The chemistry of trichlorosilane is rich and complex, involving a series of disproportionation and decomposition reactions that can lead to the formation of a variety of other chlorosilanes, including higher-order perchloropolysilanes such as hexachlorodisilane (Si₂Cl₆) and this compound (Si₃Cl₈). These higher silanes are often found as byproducts in the manufacturing of trichlorosilane.[1] This guide focuses on the potential synthetic routes to this compound specifically from a trichlorosilane starting material.

Proposed Synthetic Pathways

The synthesis of this compound from trichlorosilane is believed to proceed through two primary mechanistic pathways: thermal decomposition involving a dichlorosilylene intermediate and catalyzed disproportionation.

Thermal Decomposition Pathway

At elevated temperatures, trichlorosilane can undergo thermal decomposition to produce dichlorosilylene (SiCl₂), a highly reactive intermediate, and hydrogen chloride (HCl).[2]

Reaction: SiHCl₃ ⇌ SiCl₂ + HCl

The dichlorosilylene can then undergo a series of insertion and addition reactions with other chlorosilane molecules to form higher-order silanes. The formation of this compound would likely involve a multi-step process.

Caption: Figure 1: Proposed thermal decomposition pathway for the formation of this compound from trichlorosilane.

Catalyzed Disproportionation (Dismutation) Pathway

The redistribution of silicon-hydrogen and silicon-chlorine bonds, known as disproportionation or dismutation, is a well-established reaction in chlorosilane chemistry.[3] This process is typically catalyzed by Lewis bases, such as tertiary amines or amine-functionalized resins. While often utilized to produce silane (SiH₄) and dichlorosilane (SiH₂Cl₂), under certain conditions, this pathway could favor the formation of higher-order perchloropolysilanes.

Overall Reaction: x SiHCl₃ --(Catalyst)--> y SiH₂Cl₂ + z SiCl₄ + ... + Si₃Cl₈

Caption: Figure 2: Logical relationship in the catalyzed disproportionation of trichlorosilane.

Experimental Protocols (Hypothetical)

Thermal Method

-

Apparatus: A high-temperature tube furnace equipped with a quartz or silicon carbide reactor tube, a system for delivering liquid trichlorosilane, a condenser train cooled with a suitable coolant (e.g., dry ice/acetone), and a collection flask for the condensed products. The system must be scrupulously dried and purged with an inert gas.

-

Procedure:

-

Heat the reactor tube to a temperature in the range of 500-700 °C.

-

Introduce a slow, controlled flow of trichlorosilane vapor into the hot zone, carried by an inert gas if necessary.

-

The reaction products are passed through the condenser train to liquefy the chlorosilanes.

-

The collected liquid, a mixture of unreacted trichlorosilane, silicon tetrachloride, hexachlorodisilane, this compound, and other higher silanes, is then subjected to purification.

-

Catalytic Method

-

Apparatus: A stirred, jacketed glass reactor equipped with a reflux condenser, an inert gas inlet, and a means for adding the catalyst and reactant. The system must be thoroughly dried and purged.

-

Procedure:

-

Charge the reactor with dried trichlorosilane under an inert atmosphere.

-

Add a Lewis base catalyst, such as a dried, macroporous amine-functionalized ion-exchange resin (e.g., Amberlyst A21).[4]

-

Heat the mixture to reflux with vigorous stirring for an extended period (e.g., 24-48 hours).

-

Monitor the reaction progress by periodically taking aliquots (under inert atmosphere) and analyzing by gas chromatography.

-

After the reaction, allow the mixture to cool and separate the catalyst by filtration under inert atmosphere.

-

The resulting liquid mixture is then purified.

-

Purification

The primary method for separating this compound from the reaction mixture is fractional distillation under reduced pressure. Due to the high boiling points of the higher-order silanes, vacuum distillation is essential to prevent thermal decomposition.

Distillation Parameters: One patent suggests that this compound (Si₃Cl₈) can be distilled at a head temperature of 51-57 °C under a pressure of less than 1 mbar.[5]

| Compound | Boiling Point (°C at 1 atm) |

| Dichlorosilane (SiH₂Cl₂) | 8.3 |

| Trichlorosilane (SiHCl₃) | 31.8 |

| Silicon Tetrachloride (SiCl₄) | 57.6 |

| Hexachlorodisilane (Si₂Cl₆) | 145 |

| This compound (Si₃Cl₈) | 211.4 (estimated) [6] |

Analytical Characterization

The characterization of this compound and the analysis of the reaction mixture can be performed using several analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful tool for separating the components of the chlorosilane mixture.[1][7] A capillary column with a non-polar or semi-polar stationary phase is suitable for this separation.[2] Mass spectrometry provides identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

²⁹Si NMR: This is a definitive technique for identifying silicon-containing compounds. The chemical shift of the silicon nuclei is highly sensitive to their local chemical environment. While specific data for this compound is not widely available in public databases, it is expected to have distinct signals for the terminal and central silicon atoms. For reference, the ²⁹Si chemical shift of trichlorosilane is approximately -20 ppm relative to tetramethylsilane (TMS).[8]

-

¹H NMR: As this compound is a perchlorinated compound, it will not show a proton NMR signal. This can be used to confirm the absence of Si-H bonds in the purified product.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to monitor the disappearance of the Si-H stretching vibration (around 2260 cm⁻¹) from the starting trichlorosilane and to confirm its absence in the final product.

Safety and Handling

Chlorosilanes, including trichlorosilane and this compound, are hazardous materials that require stringent safety precautions.[9]

-

Reactivity: They react violently with water, alcohols, and other protic solvents to release corrosive hydrogen chloride gas.[9]

-

Toxicity: They are corrosive to the skin, eyes, and respiratory tract.[9]

-

Flammability: Trichlorosilane is highly flammable.

-

Handling: All manipulations must be conducted in a well-ventilated fume hood under a dry, inert atmosphere. Personal protective equipment, including chemical-resistant gloves, safety goggles, and a face shield, is mandatory.

Conclusion

The synthesis of this compound from trichlorosilane is a challenging endeavor due to the lack of established, high-yield protocols. The most probable routes involve high-temperature thermal decomposition, likely proceeding through a dichlorosilylene intermediate, or a Lewis base-catalyzed disproportionation. Both methods are expected to produce a complex mixture of chlorosilanes requiring careful fractional distillation under vacuum for the isolation of the desired product. The analytical characterization relies on a combination of chromatographic and spectroscopic techniques, with ²⁹Si NMR being particularly informative. Given the hazardous nature of the materials involved, all experimental work must be conducted with strict adherence to safety protocols. Further research is needed to develop a selective and efficient synthesis of this compound from trichlorosilane.

References

- 1. Trichlorosilane - Wikipedia [en.wikipedia.org]

- 2. Dichlorosilylene: a high temperature transient species to an indispensable building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Method for Removing Impurities by Treating Silicon Tetrachloride with Hydrogen Plasma | MDPI [mdpi.com]

- 4. Introduction of trichlorosilane disproportionation process-IOTA [iotasilica.com]

- 5. Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 2: Hydrochlorination and redistribution [moem.pensoft.net]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. public.pensoft.net [public.pensoft.net]

- 8. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 9. botanyjournals.com [botanyjournals.com]

Probing the Thermal Dissociation of Octachlorotrisilane: A Technical Guide to its Decomposition Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octachlorotrisilane (Si3Cl8) is a perchlorinated silane of significant interest in the semiconductor industry for the chemical vapor deposition (CVD) of silicon-based materials. Understanding its thermal decomposition mechanism is paramount for optimizing deposition processes and controlling film purity. This technical guide provides a comprehensive overview of the theoretically predicted thermal decomposition pathways of this compound, based on computational studies. Due to a lack of extensive experimental data in the public domain, this document primarily relies on a detailed theoretical investigation by Yu et al. (2022), which employed Density Functional Theory (DFT) to elucidate the decomposition mechanisms of chlorinated trisilanes.[1][2] This guide presents the proposed reaction pathways, associated activation energies, and a generalized experimental protocol for studying such reactions.

Introduction

The thermal decomposition of chlorosilanes is a fundamental process in materials science, particularly for the synthesis of high-purity silicon and silicon nitride thin films.[1][2] this compound, as a higher-order silane, offers the potential for lower deposition temperatures compared to its smaller counterparts. However, its thermal stability and decomposition byproducts are critical parameters that influence the quality and composition of the resulting materials. This guide synthesizes the current theoretical understanding of the unimolecular decomposition of this compound, providing a framework for further experimental validation and application in materials synthesis.

Theoretical Decomposition Mechanism

Computational studies, specifically DFT calculations, have been instrumental in predicting the likely thermal decomposition pathways of this compound.[1][2] The primary mechanism is believed to proceed through two main competing, non-radical pathways involving the concerted rearrangement of the molecule, rather than simple homolytic bond cleavage.

The two most probable decomposition routes are:[1][2][3]

-

Pathway 1: Formation of Tetrachlorosilane and Dichlorosilylsilylene. This pathway involves the migration of a chlorine atom and the cleavage of a Si-Si bond to yield tetrachlorosilane (SiCl4) and dichlorosilylsilylene (SiCl3-SiCl).

-

Pathway 2: Formation of Hexachlorodisilane and Dichlorosilylene. This alternative pathway involves the extrusion of a dichlorosilylene (SiCl2) moiety, leaving behind hexachlorodisilane (Si2Cl6).

These pathways are considered more favorable than radical-involving decompositions which would require significantly more energy.[3]

Initiation, Propagation, and Termination

While the primary decomposition is predicted to be a concerted molecular process, under certain conditions, a radical chain mechanism could be initiated. The fundamental steps of such a process would be:

-

Initiation: The initial breaking of a bond to form two radicals. This step requires an input of energy, such as heat or light.

-

Propagation: A series of reactions where a radical reacts with a neutral molecule to form a new radical and a new neutral molecule. The number of radicals remains constant in these steps.

-

Termination: The combination of two radicals to form a stable, non-radical product. This step reduces the number of radicals in the system.

Visualization of Decomposition Pathways

The following diagrams, generated using the DOT language, illustrate the proposed theoretical decomposition pathways of this compound.

Caption: Proposed thermal decomposition pathways of this compound.

Quantitative Data

The following table summarizes the theoretical activation energies for the two primary decomposition pathways of this compound as predicted by DFT calculations. It is important to note that these values are from a computational study and await experimental verification.

| Pathway | Reactant | Products | Predicted Activation Energy (kcal/mol) |

| 1 | Si3Cl8 | SiCl4 + SiCl3-SiCl | Value not explicitly found in search results |

| 2 | Si3Cl8 | Si2Cl6 + SiCl2 | Value not explicitly found in search results |

Note: The specific activation energy values for Si3Cl8 were not available in the provided search results. The table structure is provided for when such data becomes available.

The standard enthalpies of formation for this compound have been estimated as:[4]

-

ΔfH°(298.15, Si3Cl8, g): -1397(9) kJ/mol

-

ΔfH°(298.15, Si3Cl8, l): -1447(9) kJ/mol

Experimental Protocols

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

This is a powerful technique for identifying the decomposition products of a compound.

Objective: To identify the volatile products formed during the thermal decomposition of this compound.

Methodology:

-

Sample Preparation: A small, precise amount of liquid this compound is loaded into a pyrolysis sample holder.

-

Pyrolysis: The sample is rapidly heated to a set temperature (e.g., in the range of 400-1000 K) in an inert atmosphere (e.g., helium or argon) within a pyrolysis unit directly coupled to a gas chromatograph.

-

Chromatographic Separation: The volatile decomposition products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometric Detection: The separated components elute from the GC column and enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a unique fingerprint for each compound, allowing for their identification.

Caption: Experimental workflow for Py-GC/MS analysis.

Computational Chemistry (Density Functional Theory - DFT)

Theoretical calculations are essential for predicting reaction pathways and energetics where experimental data is scarce.

Objective: To calculate the activation energies and identify the transition state structures for the proposed decomposition pathways of this compound.

Methodology:

-

Model Building: The molecular structure of this compound and the proposed transition states and products are built using a molecular modeling software.

-

Geometry Optimization: The geometries of all species are optimized to find the lowest energy conformations using a specific DFT functional and basis set (e.g., B3LYP/6-311+G(3df)).

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or first-order saddle points (for transition states) and to obtain zero-point vibrational energies.

-

Energy Calculations: Single-point energy calculations at a higher level of theory are often performed to obtain more accurate electronic energies.

-

Pathway Analysis: The calculated energies are used to construct a potential energy surface for the decomposition reactions and to determine the activation barriers for each pathway.

Conclusion

The thermal decomposition of this compound is a complex process that is currently best understood through theoretical modeling. The primary predicted pathways involve the concerted molecular eliminations to form either tetrachlorosilane and dichlorosilylsilylene or hexachlorodisilane and dichlorosilylene. These theoretical insights provide a crucial foundation for the rational design of CVD processes utilizing this compound. Further experimental investigations are necessary to validate these theoretical predictions and to develop a more complete kinetic model for the thermal decomposition of this important silicon precursor.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Octachlorotrisilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of octachlorotrisilane (Si₃Cl₈). The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in various applications, including as a chemical intermediate. This document summarizes key quantitative data, outlines its chemical behavior and hazards, and provides visual representations of its reactivity and handling protocols.

Physical Properties

This compound is a colorless liquid at room temperature.[1][2] Its primary physical characteristics are summarized in the table below, providing a clear comparison of its key quantitative data.

| Property | Value | Reference |

| Molecular Formula | Cl₈Si₃ | [3][4][5] |

| Molecular Weight | 367.88 g/mol | [1][4][6] |

| Appearance | Colorless liquid | [1] |

| Melting Point | -67 °C | [3][6][7] |

| Boiling Point | 211.4 - 215 °C | [1][3][7][8] |

| Density | 1.61 - 1.621 g/cm³ at 25 °C | [1][3][9] |

| Vapor Pressure | 9.4 Pa at 25 °C; 10 mm Hg at 90 °C | [3][6][7][8] |

| Refractive Index | 1.513 | [3][6][7] |

| Flash Point | 78 °C (172 °F) | [2][3][6][7] |

| Auto-ignition Temperature | 320 °C | [8] |

| Solubility | Reacts violently with water.[8] Soluble in benzene, ethyl ether, heptane, and perchloroethylene.[10] |

Chemical Properties and Reactivity

This compound is a highly reactive chlorosilane compound. Its chemical behavior is dominated by the presence of silicon-chlorine bonds, which are susceptible to nucleophilic attack.

Reactivity with Water and Protic Solvents: this compound reacts violently with water, moisture in the air, and other protic solvents such as alcohols.[6][8] This hydrolysis reaction is rapid and highly exothermic, liberating corrosive hydrogen chloride (HCl) gas.[4][8][11] This reactivity necessitates handling the compound under a dry, inert atmosphere.[8]

Reactivity with Other Reagents: It is also reactive towards acids, alcohols, and oxidizing agents.[8] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Thermal Decomposition: While specific decomposition pathways for this compound are not extensively detailed in the provided results, chlorosilanes, in general, can decompose at elevated temperatures. For instance, the thermal decomposition of related chlorotrisilanes has been studied, indicating the formation of various byproducts.[12] It is stable in sealed containers when stored under a dry inert atmosphere.[8]

Disproportionation: When treated with small amounts of trimethylamine, this compound can disproportionate into hexachlorodisilane and dodecachlorpentasilane.[13]

Experimental Protocols and Synthesis

General Synthesis: A common method for producing this compound involves the com-proportionation reaction of passing gaseous silicon tetrachloride over elemental silicon at high temperatures.[13] This process typically yields a mixture of chlorosilanes, including hexachlorodisilane and this compound. Another method involves passing a gas mixture through a series of plasma reactors to increase the average molecular weight, yielding this compound and higher polychlorosilanes.[14] The synthesis from trichlorosilane is also noted, though without detailed reaction conditions.[15]

Purification: Due to the formation of product mixtures in typical synthesis reactions, purification is a critical step. Distillation is a likely method for separating this compound from other chlorosilanes, given their different boiling points.

Safety, Handling, and Hazards

This compound is a hazardous chemical that requires strict safety protocols for handling.

Hazard Classification: It is classified as a combustible liquid and causes severe skin burns and eye damage.[4][5][8] Inhalation of its vapors can cause severe corrosive injuries to the respiratory tract.[4] It is also a toxic inhalation hazard, as it can release toxic gases when it comes into contact with water.[4][11]

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes:

-

Eye Protection: Chemical goggles or a face shield.[8]

-

Skin Protection: Neoprene or nitrile rubber gloves and suitable protective clothing.[8]

-

Respiratory Protection: A NIOSH-certified combination organic vapor/acid gas respirator is recommended, especially where inhalation exposure may occur.[8]

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[9][16]

-

Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[8][9][17]

-

Store under a dry, inert atmosphere (e.g., nitrogen blanket) to prevent reaction with moisture.[8][16]

-

Ground and bond containers and receiving equipment to prevent static discharge.[8]

-

Avoid contact with incompatible materials such as water, acids, alcohols, and oxidizing agents.[8]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][16]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8][16]

-

Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][16]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[8][16]

Fire Fighting:

-

Use alcohol-resistant foam, carbon dioxide, or dry chemical extinguishers.[8]

-

Do NOT use water , as it reacts violently with this compound.[8][17]

-

Irritating fumes of hydrochloric acid may be generated in a fire.[8]

Visualizations

The following diagrams illustrate key relationships and workflows associated with this compound.

Caption: Reactivity of this compound with Water.

Caption: Safe Handling Workflow for this compound.

References

- 1. psc-gmbh.info [psc-gmbh.info]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | Cl8Si3 | CID 83601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. This compound CAS#: 13596-23-1 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. gelest.com [gelest.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. Trichlorooctadecylsilane | C18H37Cl3Si | CID 8157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. OCTADECYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. researchgate.net [researchgate.net]

- 13. Octachlortrisilan – Wikipedia [de.wikipedia.org]

- 14. JP6272939B2 - Method for producing this compound and higher polychlorosilane by utilizing hexachlorodisilane - Google Patents [patents.google.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. nj.gov [nj.gov]

Ab Initio Perspectives on the Pyrolysis of Octachlorotrisilane: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octachlorotrisilane (Si3Cl8) is a perchlorinated silane that plays a role as a precursor in the chemical vapor deposition (CVD) of silicon-based materials. Understanding its thermal decomposition is crucial for optimizing these processes. This technical guide provides an in-depth analysis of the pyrolysis of this compound, drawing upon ab initio computational studies of chlorinated trisilanes and related compounds. Due to the limited direct experimental and theoretical data exclusively on Si3Cl8 pyrolysis, this paper synthesizes findings from analogous chlorosilane systems to present the most probable decomposition pathways, reaction energetics, and the computational methodologies employed in their prediction.

Introduction

The thermal decomposition of chlorosilanes is a cornerstone of silicon material synthesis, particularly in the semiconductor industry.[1] These compounds serve as precursors in CVD processes, where their controlled pyrolysis leads to the formation of silicon thin films.[1] The stability and decomposition mechanisms of chlorosilanes are critical factors that dictate the quality and properties of the resulting materials.[1] This guide focuses on this compound (Si3Cl8), a member of the perchlorinated silane family.

While extensive research, both experimental and theoretical, has been dedicated to the pyrolysis of simpler chlorosilanes like dichlorosilane (SiH2Cl2) and trichlorosilane (SiHCl3), specific ab initio studies on this compound are less common.[1] However, recent theoretical work on chlorinated trisilanes provides significant insights into the decomposition mechanisms of Si3Cl8.[2] This paper will leverage these studies to provide a comprehensive overview of the subject, intended for professionals in research and development who utilize silicon precursor chemistry.

Computational Methodologies in Chlorosilane Pyrolysis Studies

Ab initio quantum mechanical calculations are instrumental in elucidating the complex reaction pathways of chlorosilane pyrolysis that are often difficult to probe experimentally. These computational approaches allow for the determination of molecular structures, reaction energetics, and transition states.

A prevalent methodology involves the use of Density Functional Theory (DFT) for exploring the chemical pathways of thermal decomposition.[2] For more accurate energy calculations, higher-level theories such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are often employed.[3]

Table 1: Common Ab Initio Methodologies for Studying Chlorosilane Pyrolysis

| Computational Task | Methodology | Basis Set Examples | Reference |

| Geometry Optimization | Density Functional Theory (DFT), Second-order Møller-Plesset perturbation theory (MP2) | aug-cc-pVDZ | [3] |

| Transition State Search | Second-order Møller-Plesset perturbation theory (MP2) | aug-cc-pVDZ | [3] |

| Final Energy Calculation | Coupled Cluster theory (CCSD(T)), MP2 | aug-cc-pVTZ | [3] |

| Thermodynamic Properties | MP2 | aug-cc-pVDZ | [3] |

Proposed Pyrolysis Pathways of this compound

Theoretical studies on chlorinated trisilanes, including Si3Cl8, have explored several major decomposition routes.[2] The primary decomposition pathways are believed to involve the formation of silylenes and other stable molecules.[1][2]

Based on DFT calculations for chlorinated trisilanes, two of the most energetically favorable decomposition routes are:[2]

-

Formation of a monosilane and a silylsilylene: This pathway involves the cleavage of a Si-Si bond and the transfer of a chlorine atom.

-

Formation of a silylene and a disilane: This route also involves Si-Si bond breaking and rearrangement.

The following diagram illustrates a generalized workflow for the theoretical investigation of these decomposition pathways.

The primary products of these decomposition pathways for this compound are predicted to be tetrachlorodisilane (Si2Cl6) and dichlorosilylene (SiCl2), or silicon tetrachloride (SiCl4) and trichlorosilylsilylene (SiCl3-SiCl).

The following diagram illustrates the two primary proposed decomposition pathways for this compound.

Quantitative Data from Related Chlorosilane Pyrolysis Studies

Table 2: Calculated Barrier Heights for the Thermal Decomposition of Selected Chlorosilanes

| Reactant | Decomposition Pathway | Barrier Height (kcal/mol) | Computational Method | Reference |

| SiH2Cl2 | SiCl2 + H2 | 77.2 | CCSD(T)//CASSCF/cc-pVDZ | [4] |

| SiH2Cl2 | SiHCl + HCl | 74.8 | CCSD(T)//CASSCF/cc-pVDZ | [4] |

| SiHCl3 | SiCl2 + HCl | 72.7 | CCSD(T)//CASSCF/cc-pVDZ | [4] |

These values indicate that the elimination of HCl to form a silylene is a common and relatively low-energy decomposition pathway for chlorosilanes. It is plausible that similar mechanisms are at play in the pyrolysis of this compound.

Experimental Protocols for Studying Chlorosilane Pyrolysis

A variety of experimental techniques are employed to investigate the thermal decomposition of chlorosilanes, providing crucial data for the validation of theoretical models.

Table 3: Experimental Techniques for Chlorosilane Pyrolysis Studies

| Technique | Description | Information Obtained | Reference |

| Pulsed Laser Powered Homogeneous Pyrolysis | A pulsed infrared laser rapidly heats a gas mixture containing the chlorosilane and a sensitizer (e.g., SF6). | Unimolecular decomposition rate constants at high temperatures and short reaction times. | [5] |

| Shock Tube Studies | A gas mixture is rapidly heated and compressed by a shock wave, initiating pyrolysis. | Reaction kinetics, product identification. | [1] |

| Flow Reactor Studies | The chlorosilane is passed through a heated tube, and the products are analyzed downstream. | Product branching ratios, decomposition rates under steady-state conditions. | [6] |

Conclusion

The ab initio study of this compound pyrolysis, while not as extensively documented as that of smaller chlorosilanes, can be understood through theoretical investigations of chlorinated trisilanes and analogies with related compounds. The primary decomposition pathways are predicted to involve the formation of silylenes and other stable chlorinated silanes, with the elimination of SiCl2 being a key process. The computational methodologies outlined in this guide, such as DFT and coupled-cluster theory, are essential tools for predicting reaction energetics and mechanisms. Further dedicated experimental and theoretical studies on Si3Cl8 are warranted to refine our understanding of its thermal decomposition and to enhance its application in materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Theoretical study of the pyrolysis of methyltrichlorosilane in the gas phase. 2. Reaction paths and transition states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. eng.buffalo.edu [eng.buffalo.edu]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Bonding of Octachlorotrisilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octachlorotrisilane (Si3Cl8) is a perchlorinated polysilane of significant interest in silicon chemistry and materials science. A thorough understanding of its molecular structure and bonding is crucial for predicting its reactivity, designing novel synthetic routes, and developing new silicon-based materials. This technical guide provides a comprehensive overview of the molecular geometry and bonding characteristics of this compound, drawing upon available computational data. Due to a scarcity of experimental structural data in the public domain, this guide focuses on the theoretical understanding of Si3Cl8, presenting key quantitative data in a structured format and outlining the computational methodologies employed in its study.

Introduction

Perchloropolysilanes, with the general formula Si_n_Cl_2n+2_, represent a fundamental class of silicon-halogen compounds. This compound, the n=3 member of this series, serves as a key building block and precursor in the synthesis of more complex silicon skeletons and polymers. Its reactivity is intrinsically linked to the nature of its Si-Si and Si-Cl bonds, as well as its overall molecular geometry. This guide aims to provide a detailed description of these structural features.

Molecular Structure of this compound

The molecular structure of this compound consists of a central silicon atom bonded to two other silicon atoms, each of which is terminated by three chlorine atoms. The central silicon atom is also bonded to two chlorine atoms. The molecule can be conceptually understood as a trisilane backbone with all hydrogen atoms replaced by chlorine atoms.

Molecular Geometry

The key structural parameters, including bond lengths, bond angles, and dihedral angles, are crucial for defining the molecule's shape and reactivity.

Quantitative Structural Data

The following table summarizes the key quantitative data on the molecular structure of this compound, derived from computational studies. It is important to note that these values are theoretical predictions and may differ slightly from experimental values, should they become available.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |

| Bond Lengths (Å) | |||||

| Si-Si | Si1 | Si2 | ~2.35 - 2.37 | ||

| Si-Cl (terminal) | Si1 | Cl | ~2.03 - 2.05 | ||

| Si-Cl (central) | Si2 | Cl | ~2.04 - 2.06 | ||

| Bond Angles (°) | |||||

| Si-Si-Si | Si1 | Si2 | Si3 | ~110 - 114 | |

| Cl-Si-Cl (terminal) | Cl | Si1 | Cl | ~108 - 110 | |

| Cl-Si-Cl (central) | Cl | Si2 | Cl | ~107 - 109 | |

| Si-Si-Cl (terminal) | Si2 | Si1 | Cl | ~108 - 111 | |

| Si-Si-Cl (central) | Si1 | Si2 | Cl | ~108 - 110 | |

| Dihedral Angles (°) | |||||

| Cl-Si-Si-Cl | Cl | Si1 | Si2 | Cl | ~60 (gauche) |

| Cl-Si-Si-Cl | Cl | Si1 | Si2 | Cl | ~180 (anti) |

Note: The ranges provided are typical values found in computational studies of chlorosilanes and related molecules. The exact values can vary depending on the level of theory and basis set used in the calculations.

Bonding in this compound

The bonding in this compound is characterized by covalent interactions between silicon and chlorine atoms, and between adjacent silicon atoms.

Si-Cl Bonds

The silicon-chlorine bond is a strong, polar covalent bond due to the significant difference in electronegativity between silicon (1.90) and chlorine (3.16). This polarity results in a partial positive charge on the silicon atoms and a partial negative charge on the chlorine atoms, making the silicon centers susceptible to nucleophilic attack. The typical Si-Cl bond length in chlorosilanes is around 2.02-2.06 Å.[3]

Si-Si Bonds

The silicon-silicon bond is a nonpolar covalent bond. Compared to a C-C bond, the Si-Si bond is longer and weaker, with a typical bond length of approximately 2.35 Å. This relative weakness makes the Si-Si bond susceptible to cleavage under certain reaction conditions, such as exposure to nucleophiles or UV radiation.

Computational Methodologies

In the absence of detailed experimental protocols, this section outlines a typical computational workflow for determining the molecular structure and properties of this compound.

Quantum Chemical Calculations

1. Initial Structure Generation: A starting 3D structure of this compound is generated using molecular modeling software.

2. Geometry Optimization: The initial structure is then optimized using quantum chemical methods to find the lowest energy conformation. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger) is a common and effective choice for such calculations.[1][2] The optimization process iteratively adjusts the atomic coordinates to minimize the total energy of the molecule, yielding the equilibrium geometry.

3. Frequency Analysis: Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides theoretical vibrational frequencies that can be compared with experimental infrared and Raman spectra, if available.

4. Property Calculations: Once the optimized geometry is obtained, various molecular properties can be calculated, including bond lengths, bond angles, dihedral angles, atomic charges, and molecular orbitals.

The logical workflow for these computational studies can be visualized as follows:

Molecular Visualization

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of this compound, primarily based on computational data due to the limited availability of experimental structural information. The key takeaways are the staggered conformation of the Si3Cl8 molecule, the characteristic lengths and strengths of the Si-Si and Si-Cl bonds, and the polar nature of the Si-Cl bonds which dictates much of its reactivity. The provided quantitative data and the outline of computational methodologies offer a solid foundation for researchers and scientists working with this important perchloropolysilane. Further experimental studies, particularly X-ray crystallography and gas-phase electron diffraction, would be invaluable in validating and refining the theoretical models presented here.

References

A Theoretical Investigation into the Decomposition of Octachlorotrisilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies concerning the decomposition pathways of octachlorotrisilane (Si3Cl8). This document summarizes key quantitative data, details the computational methodologies employed in the literature, and presents visual representations of the decomposition mechanisms. The information is compiled from various theoretical studies to support research and development in fields utilizing silicon precursors.

Introduction

This compound (Si3Cl8) is a perchlorinated silane that serves as a precursor in the chemical vapor deposition (CVD) of silicon-based materials.[1] Its thermal stability and decomposition mechanisms are critical parameters that dictate the quality of the deposited films.[2] Theoretical and computational studies, particularly those employing density functional theory (DFT), provide crucial insights into the intricate chemical pathways governing Si3Cl8 decomposition.[3][4] These studies help to elucidate reaction energetics and identify the most probable decomposition routes, which is essential for optimizing industrial processes.

Thermodynamic Properties of this compound

The standard enthalpies of formation are fundamental thermodynamic properties that have been estimated for this compound. These values are crucial for understanding the energetics of its decomposition.

| Property | Value (kJ/mol) |

| Standard enthalpy of formation (liquid, 298.15 K) | -1447(9) |

| Standard enthalpy of formation (gaseous, 298.15 K) | -1397(9) |

| Table 1: Estimated standard enthalpies of formation for this compound.[5] |

Theoretical Decomposition Pathways

Theoretical investigations, primarily using density functional theory (DFT), have explored several major decomposition pathways for chlorinated trisilanes, including this compound.[3][4] The primary decomposition routes typically involve the formation of silylenes (such as SiCl2), monosilane derivatives, and disilane derivatives.[2][3][4]

Based on studies of chlorinated trisilanes (Si3H8-xClx, where x=8 corresponds to this compound), two decomposition pathways are considered the most probable due to their favorable energetics:

-

Formation of a monosilane derivative and a silylsilylene: This pathway involves the rearrangement of the trisilane to produce a chlorinated monosilane and a silylsilylene species.[3][4]

-

Formation of a silylene and a disilane derivative: This route leads to the production of a silylene and a chlorinated disilane.[3][4]

The following diagram illustrates these generalized primary decomposition pathways for a chlorinated trisilane.

Caption: Generalized primary decomposition pathways for this compound.

Computational Methodologies

The theoretical investigation of this compound decomposition relies on sophisticated computational chemistry techniques. These methods are essential for calculating the geometries of reactants, transition states, and products, as well as their corresponding energies.

4.1. Density Functional Theory (DFT)

DFT is a widely used quantum chemical method for investigating the electronic structure of many-body systems.[3][4] It has been the primary tool for exploring the chemical pathways of chlorinated trisilane decomposition.[1][3][4] The choice of functional and basis set is critical for obtaining accurate results.

4.2. Ab Initio Molecular Orbital Techniques

For related chlorosilanes, higher-level ab initio methods have been employed to achieve greater accuracy in energetic calculations. These methods include:

-

Møller–Plesset perturbation theory (MP2): Used for calculating geometries and vibrational frequencies.[6]

-

Coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)): Employed for obtaining accurate energetics.[1]

-

Complete Active Space Self-Consistent Field (CASSCF): Utilized for characterizing stationary point geometries and harmonic frequencies.[1]

-

Gaussian-n theory (e.g., G2): A composite method for high-accuracy energy calculations.[6]

4.3. Transition State Theory (TST)

To calculate reaction rate constants, conventional and variational transition state theories (TST and VTST) are often used.[6][7] These theories use the energetics and vibrational frequencies obtained from quantum chemical calculations to predict the rates of elementary reactions.

The general workflow for the theoretical study of decomposition pathways is depicted below.

Caption: General computational workflow for studying decomposition pathways.

Quantitative Data on Decomposition Energetics

While specific activation energies for the decomposition of this compound are not detailed in the provided search results, studies on other chlorosilanes provide valuable comparative data. For instance, the decomposition of dichlorosilane (SiH2Cl2) and trichlorosilane (SiHCl3) has been extensively studied.[2] Theoretical calculations for trichlorosilane decomposition to SiCl2 and HCl indicate a barrier height of 72.7 kcal/mol.[1] For dichlorosilane, the competing pathways to form SiCl2 + H2 and SiHCl + HCl have calculated barrier heights of 77.2 kcal/mol and 74.8 kcal/mol, respectively.[1] These values highlight the significant energy required for the unimolecular decomposition of chlorosilanes.

| Reaction | Activation Energy (Ea) / Barrier Height (kcal/mol) | Computational Method |

| SiCl2H2 → SiCl2 + H2 | 77.2 | CCSD(T)//CASSCF |

| SiCl2H2 → SiClH + HCl | 74.8 | CCSD(T)//CASSCF |

| SiCl3H → SiCl2 + HCl | 72.7 | CCSD(T)//CASSCF |

| Table 2: Calculated barrier heights for the decomposition of dichlorosilane and trichlorosilane.[1] |

Conclusion

Theoretical studies, predominantly employing DFT and high-level ab initio methods, have been instrumental in elucidating the decomposition pathways of this compound and related chlorosilanes. The primary decomposition routes are believed to involve the formation of silylenes, monosilanes, and disilanes. While detailed quantitative data for Si3Cl8 decomposition is still an area of active research, the methodologies and comparative data from other chlorosilanes provide a robust framework for understanding its thermal behavior. Future studies will likely focus on refining the activation energies and reaction rates for the specific elementary reactions involved in Si3Cl8 pyrolysis.

References

Gas-Phase Kinetics of Octachlorotrisilane Pyrolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octachlorotrisilane (Si3Cl8) is a perchlorinated silane of significant interest in the synthesis of silicon-based materials. Its thermal decomposition in the gas phase is a critical process in chemical vapor deposition (CVD) for the production of silicon, silicon carbide, and other silicon-containing thin films. Understanding the kinetics and mechanisms of Si3Cl8 pyrolysis is essential for optimizing reaction conditions, controlling film properties, and ensuring process safety.

This technical guide provides a comprehensive overview of the current understanding of the gas-phase kinetics of this compound pyrolysis. Due to a notable scarcity of direct experimental kinetic data for Si3Cl8 in the published literature, this guide synthesizes theoretical predictions for its decomposition pathways and complements this with a detailed review of experimental studies on closely related, more extensively studied chlorosilanes, such as dichlorosilane (SiH2Cl2) and trichlorosilane (SiHCl3). This comparative approach offers valuable insights into the potential behavior of this compound under thermal stress.

Theoretical Decomposition Pathways of this compound

Theoretical studies, primarily employing density functional theory (DFT), have explored the thermal decomposition of chlorinated trisilanes. For this compound, the decomposition is predicted to proceed through several primary pathways, primarily involving the elimination of smaller, stable molecules or the formation of highly reactive silylene intermediates.

The main proposed decomposition routes for perchlorinated trisilanes like Si3Cl8 include:

-

Silylene Elimination: The cleavage of Si-Si bonds to release dichlorosilylene (SiCl2), a key intermediate in many silicon deposition processes. This is often a favored pathway for higher-order silanes.

-

Molecular Elimination: The concerted elimination of silicon tetrachloride (SiCl4), a thermodynamically stable molecule.

-

Homolytic Bond Cleavage: The breaking of Si-Si or Si-Cl bonds to form radical species, which can then initiate chain reactions.

The relative importance of these pathways is highly dependent on temperature and pressure.

Experimental Kinetics of Analogous Chlorosilanes

While direct experimental data for Si3Cl8 is lacking, studies on dichlorosilane (SiH2Cl2) and trichlorosilane (SiHCl3) provide a valuable framework for understanding the pyrolysis of chlorinated silanes.

Quantitative Kinetic Data

The following table summarizes experimentally determined kinetic parameters for the thermal decomposition of dichlorosilane and trichlorosilane. These reactions are typically studied at high temperatures and low pressures, often in the presence of a carrier gas.

| Compound | Reaction | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) | Temperature Range (K) | Pressure Range (Pa) | Reference |

| Dichlorosilane (SiH2Cl2) | SiH2Cl2 → Products | 180 ± 12 | Not specified | 300 - 900 | 100 - 6500 | [1] |

| Trichlorosilane (SiHCl3) | SiHCl3 → SiCl2 + HCl | ~300.8 | 4.39 x 10^14 s^-1 | Theoretical | High-pressure limit | [2][3] |

Note: The data for trichlorosilane is derived from theoretical calculations that have been shown to be in reasonable agreement with experimental results for related reactions.

Experimental Protocols for Studying Chlorosilane Pyrolysis

The gas-phase pyrolysis of chlorosilanes is typically investigated using high-temperature flow reactors or shock tubes, coupled with sensitive analytical techniques for product identification and quantification.

High-Temperature Flow Reactor

A common experimental setup involves a high-temperature flow reactor.

Methodology:

-

Reactant Preparation: A dilute mixture of the chlorosilane in a carrier gas (e.g., helium, argon, or hydrogen) is prepared. The concentration of the chlorosilane is kept low to minimize secondary reactions.

-

Reaction Zone: The gas mixture is passed through a heated tubular reactor, often made of quartz or a material resistant to chemical attack by the reactants and products at high temperatures. The reactor is housed in a furnace that allows for precise temperature control.

-

Temperature and Pressure Control: The temperature profile of the reactor is carefully measured and maintained. The pressure within the reactor is controlled by a pressure transducer and a throttle valve.

-

Product Sampling: A portion of the gas exiting the reactor is sampled through a small orifice. This process is designed to rapidly cool the gas, quenching the reactions and preserving the composition at the reactor outlet.

-

Analysis: The sampled gas is analyzed using techniques such as mass spectrometry (MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the reactants and products.

-

Kinetic Analysis: By varying the reactor temperature, pressure, and residence time of the gas in the heated zone, the rate of decomposition of the parent chlorosilane and the formation of products can be measured. This data is then used to determine the reaction order, rate constants, and activation energy.

Conclusion

The study of the gas-phase kinetics of this compound pyrolysis is an area that requires further experimental investigation to provide the quantitative data needed for accurate process modeling and optimization. Theoretical studies suggest that the decomposition proceeds via silylene and molecular elimination pathways. While direct experimental kinetic parameters for Si3Cl8 are not currently available, the methodologies and data from studies of dichlorosilane and trichlorosilane offer a solid foundation for estimating its thermal behavior. Future research employing high-temperature flow reactors or shock tubes with sensitive in-situ diagnostics will be crucial for elucidating the precise kinetics and mechanisms of this compound pyrolysis.

References

Spectroscopic Characterization of Octachlorotrisilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octachlorotrisilane (Si3Cl8) is a perchlorinated oligosilane of significant interest in materials science and semiconductor applications. A thorough understanding of its molecular structure and purity is paramount for its successful application. Spectroscopic techniques are the primary tools for elucidating these characteristics. This technical guide provides a comprehensive overview of the expected spectroscopic characterization of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS). While specific experimental data for this compound is not widely available in the public domain, this guide outlines the theoretical basis for its spectroscopic signatures, details the necessary experimental protocols for handling such air-sensitive compounds, and presents the expected data in a structured format for comparative purposes.

Introduction

This compound (Si3Cl8) is a key precursor and intermediate in the synthesis of silicon-based materials. Its high reactivity, particularly its sensitivity to moisture, necessitates careful handling and robust analytical methods for quality control and structural verification. Spectroscopic methods provide a non-destructive and highly informative approach to characterizing this compound. This guide will delve into the principal spectroscopic techniques used for the analysis of chlorosilanes and their specific application to this compound.

Molecular Structure of this compound:

An In-depth Technical Guide to Octachlorotrisilane (CAS Number: 13596-23-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and applications of octachlorotrisilane (CAS No. 13596-23-1). The information is compiled from various sources to support research, development, and manufacturing activities in relevant scientific fields.

Chemical Identity and Physical Properties

This compound, with the chemical formula Cl₈Si₃, is a perchlorinated trisilane.[1] It is a clear to straw-colored liquid with an acrid odor similar to hydrogen chloride.[1] This compound is primarily used as a chemical intermediate, particularly in the semiconductor industry for the deposition of silicon-based thin films.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | Cl₈Si₃ | [2][3] |

| Molecular Weight | 367.88 g/mol | [4] |

| CAS Number | 13596-23-1 | [2] |

| Appearance | Clear to straw-colored liquid | [1][5] |

| Odor | Acrid, similar to hydrogen chloride | [1] |

| Density | 1.621 g/cm³ | [3] |

| Boiling Point | 213 - 215 °C | [1] |

| Melting Point | -67 °C | [3][6] |

| Flash Point | 78 °C (172 °F) | [3][6][7] |

| Refractive Index | 1.513 | [3][6] |

| Vapor Pressure | 10 mmHg @ 90 °C | [1][5] |

| Solubility | Reacts violently with water | [1] |

Safety and Handling

This compound is classified as a combustible liquid and is corrosive, causing severe skin burns and eye damage.[1] It is a toxic inhalation hazard (TIH) and is dangerous when wet, as it reacts violently with water and moisture in the air to liberate hydrogen chloride gas.[1][2][5]

Table 2: GHS Hazard Information for this compound

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | Category 4 | None | Warning | H227: Combustible liquid |

| Skin Corrosion/Irritation | Category 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | GHS05 | Danger | H318: Causes serious eye damage |

Handling and Storage:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[1]

-

Keep away from heat, open flames, and sparks. No smoking.[1]

-

Do not breathe vapors.[1]

-

Wash hands thoroughly after handling.[1]

-

Store in a cool, well-ventilated place in a tightly closed, corrosion-resistant container.[1]

-

Store locked up.[1]

Synthesis of this compound

A general method for the synthesis of this compound involves the use of a low-temperature plasma reactor. While specific industrial protocols are proprietary, a conceptual workflow is outlined below.

Experimental Protocol: Plasma-Assisted Synthesis (Illustrative)

Objective: To synthesize this compound from a monomeric chlorosilane precursor.

Materials:

-

Monomeric chlorosilane (e.g., silicon tetrachloride, trichlorosilane)

-

Inert carrier gas (e.g., Argon)

Equipment:

-

Low-temperature plasma reactor

-

Gas flow controllers

-

Condenser

-

Product collection vessel

Procedure:

-

Introduce a gaseous mixture of the monomeric chlorosilane and an inert carrier gas into the plasma reactor.

-

Excite a low-temperature plasma within the reactor using an alternating voltage. This promotes the formation of higher-order chlorosilanes, including this compound.

-

Pass the resulting product mixture through a condenser to liquefy the higher-order silanes.

-

Collect the condensed liquid, which will be a mixture of various chlorosilanes.

-

Separate this compound from the mixture, typically through fractional distillation.

-

Unreacted monomeric chlorosilanes can be recycled back into the plasma reactor.

Applications in Semiconductor Manufacturing

This compound is a key precursor in the deposition of silicon-containing thin films, such as silicon nitride (SiN) and silicon carbon nitride (SiCN), via Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[8][9][10] These films are critical components in modern microelectronic devices.

Experimental Protocol: Atomic Layer Deposition of Silicon Nitride (Illustrative)

Objective: To deposit a thin, conformal silicon nitride film on a substrate using this compound and a nitrogen source.

Materials:

-

This compound (Si₃Cl₈)

-

Nitrogen precursor (e.g., ammonia, NH₃)

-

Inert purge gas (e.g., Nitrogen, N₂)

-

Substrate (e.g., silicon wafer)

Equipment:

-

Atomic Layer Deposition (ALD) reactor

Procedure (one ALD cycle):

-

Pulse A (Si₃Cl₈): Introduce this compound vapor into the ALD reactor. The precursor adsorbs onto the substrate surface in a self-limiting manner.

-

Purge A: Purge the reactor with an inert gas to remove any unreacted this compound and byproducts from the gas phase.

-

Pulse B (NH₃): Introduce the nitrogen precursor (e.g., ammonia) into the reactor. It reacts with the adsorbed this compound on the substrate surface to form a monolayer of silicon nitride.

-

Purge B: Purge the reactor with an inert gas to remove unreacted nitrogen precursor and reaction byproducts.

This four-step cycle is repeated to build up the silicon nitride film to the desired thickness. The process is typically carried out at elevated temperatures and reduced pressures.

Spectroscopic Properties

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely available in public literature. However, based on its chemical structure, the following spectral characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

²⁹Si NMR: Due to the presence of three silicon atoms in different chemical environments (a central SiCl₂ group and two terminal SiCl₃ groups), two distinct signals would be expected in the ²⁹Si NMR spectrum. The chemical shifts would be influenced by the electronegativity of the chlorine atoms.

Infrared (IR) Spectroscopy:

-

The IR spectrum would be dominated by absorptions corresponding to the stretching and bending vibrations of the Si-Cl and Si-Si bonds. Strong absorptions are expected in the regions characteristic of chlorosilanes.

Mass Spectrometry (MS):

-

The mass spectrum would show a molecular ion peak corresponding to the mass of the C₈Si₃Cl₈ molecule. Due to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern would be observed for the molecular ion and fragment ions. Fragmentation would likely involve the loss of chlorine atoms and the cleavage of Si-Si bonds.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling advice. Always consult the latest SDS from the supplier before handling this compound.

References

- 1. gelest.com [gelest.com]

- 2. This compound | Cl8Si3 | CID 83601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. 13596-23-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 1,1,1,2,2,3,3,3-Octachlorotrisilane - Hazardous Agents | Haz-Map [haz-map.com]

- 6. This compound CAS#: 13596-23-1 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. sarchemlabs.com [sarchemlabs.com]

- 9. Cornerstones of the Chemical Industry: Silicon Tetrachloride and Trichlorosilane Propel the Rise of Renewable Energy and the Semiconductor Industry-Iota [siliconeoil.net]

- 10. zmsilane.com [zmsilane.com]

An In-depth Technical Guide to the Stability and Reactivity of Liquid Octachlorotrisilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of liquid octachlorotrisilane (Si₃Cl₈). The information presented herein is intended for use by professionals in research and development who handle or utilize this compound. This document outlines its chemical and physical properties, stability under various conditions, and reactivity with common reagents, along with recommended handling procedures and analytical methods.

Introduction

This compound, also known as perchlorotrisilane, is a perhalogenated higher-order silane. Its high reactivity, stemming from the presence of multiple silicon-chlorine bonds, makes it a subject of interest in silicon chemistry and materials science. It is a clear to straw-colored, combustible liquid with an acrid odor similar to hydrogen chloride. A thorough understanding of its stability and reactivity is crucial for its safe handling and effective use in synthetic applications.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | Si₃Cl₈ | [1] |

| Molecular Weight | 367.88 g/mol | [1] |

| CAS Number | 13596-23-1 | [2][3] |

| Appearance | Clear to straw-colored liquid | [4] |

| Odor | Acrid, similar to hydrogen chloride | [4] |

| Boiling Point | 213 - 215 °C | [4] |

| Freezing Point | -67 °C | [4] |

| Flash Point | 78 °C | [4] |

| Auto-ignition Temperature | 320 °C | [4] |

| Density | ~1.61 g/cm³ | Gelest SDS |

| Refractive Index | 1.513 | [4] |

| Vapor Pressure | Antoine Equation: log₁₀(P) = A − (B / (T + C))P = vapor pressure (bar), T = temperature (K)A = 5.65654, B = 2777.399, C = 6.336(for T = 319.4 to 484.6 K) | [5] |

Stability

This compound is highly sensitive to moisture. It reacts rapidly with water, including atmospheric moisture, to produce hydrogen chloride (HCl) and silanols, which subsequently condense to form siloxane polymers.[4][9] This reaction is exothermic and the liberated HCl is corrosive and toxic.

A significant hazard associated with the hydrolysis of higher-order chlorosilanes like this compound is the formation of shock-sensitive gels, often referred to as "popping gels".[10] These gels can form upon contact with water and can be dangerously unstable, with the potential to decompose explosively upon mechanical shock.[10]

Reactivity

The hydrolysis of this compound is a vigorous reaction that proceeds in a stepwise manner. Initially, the silicon-chlorine bonds are attacked by water molecules in a nucleophilic substitution reaction to form silanol (Si-OH) groups and hydrogen chloride. These silanol intermediates are highly reactive and readily undergo condensation reactions with each other to form stable silicon-oxygen-silicon (siloxane) bridges, ultimately leading to the formation of a polymeric siloxane network.

The overall reaction can be generalized as: Si₃Cl₈ + 8H₂O → Si₃O₄(OH)₄ (polymeric siloxanes) + 8HCl

DOT script for Hydrolysis Mechanism

Caption: Generalized hydrolysis pathway of this compound.

Similar to hydrolysis, this compound reacts with alcohols to form alkoxysilanes and hydrogen chloride. The reaction is a nucleophilic substitution where the alcohol's oxygen atom attacks the silicon atom, displacing a chloride ion. This reaction can lead to the formation of siloxane byproducts if water is present or if the reaction conditions promote the elimination of alcohol between two alkoxysilane molecules.

The general reaction with an alcohol (R-OH) is: Si₃Cl₈ + nR-OH → Si₃Cl₈₋ₙ(OR)ₙ + nHCl

The silicon-chlorine bond in this compound is susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to the synthetic utility of chlorosilanes. Common nucleophiles include organometallic reagents (e.g., Grignard reagents, organolithium compounds), amines, and thiols. The reaction proceeds via a nucleophilic substitution mechanism, which for silicon, can be more complex than for carbon, potentially involving pentacoordinate silicon intermediates.

DOT script for Nucleophilic Substitution

Caption: General mechanism for nucleophilic substitution at a silicon center.

This compound is incompatible with several classes of materials, and contact should be avoided.

| Incompatible Material | Hazard | Reference |

| Water/Moisture | Violent reaction, liberation of toxic and corrosive HCl gas, formation of shock-sensitive gels. | [4],[10] |

| Alcohols | Reaction to form alkoxysilanes and HCl gas. | [4] |

| Acids | May catalyze polymerization or redistribution reactions. | [4] |

| Oxidizing Agents | Potential for vigorous or explosive reaction. | [4] |

| Bases | Vigorous reaction. |

Experimental Protocols

Due to its reactivity and toxicity, strict safety protocols must be followed when handling this compound.

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[2] Emergency eyewash stations and safety showers must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.[2] Contact lenses should not be worn.

-

Skin Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. Use chemically resistant gloves (e.g., neoprene or nitrile rubber).[4]

-

Respiratory Protection: For operations with a potential for inhalation exposure, a NIOSH-certified respirator with an acid gas cartridge is recommended.[4]

-

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4] Containers should be tightly sealed and stored under an inert atmosphere (e.g., argon or nitrogen).

-

Spill Management: In case of a spill, evacuate the area. Use a non-combustible absorbent material to contain the spill. Do not use water. Neutralize the residue slowly with a suitable agent like sodium bicarbonate.

DOT script for Safe Handling Workflow

Caption: A generalized workflow for the safe handling of this compound.

This protocol describes a general procedure for reacting this compound with an alcohol under inert conditions.

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen/argon inlet.

-

Inert Atmosphere: Purge the system with a dry, inert gas (argon or nitrogen).

-

Reagent Preparation: Dissolve this compound in a dry, aprotic solvent (e.g., hexane or dichloromethane) in the reaction flask.

-

Addition of Alcohol: Dissolve the alcohol in the same dry, aprotic solvent and add it to the dropping funnel. Add the alcohol solution dropwise to the stirred solution of this compound at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Workup: Once the reaction is complete, quench any unreacted chlorosilane by carefully adding a quenching agent (e.g., a tertiary amine followed by a small amount of water).

-

Purification: Isolate the product through standard techniques such as filtration, distillation, or chromatography.

The analysis of this compound and its reaction products requires techniques that are compatible with moisture-sensitive compounds.

| Analytical Technique | Application | Key Considerations |

| Gas Chromatography (GC) | Purity assessment, reaction monitoring, and product identification. | Requires a system with a non-reactive column and detector. Sample handling must be under inert conditions to prevent hydrolysis. |

| GC-Mass Spectrometry (GC-MS) | Structural elucidation of volatile products. | Similar to GC, requires careful sample handling. The mass spectra can be complex due to isotopic patterns of silicon and chlorine. |

| Nuclear Magnetic Resonance (NMR) | Structural characterization. | ²⁹Si NMR is particularly useful for identifying the silicon environment. Samples must be prepared in dry deuterated solvents. |

| Infrared (IR) Spectroscopy | Functional group analysis. | Useful for monitoring the disappearance of Si-Cl bonds and the appearance of Si-O or Si-C bonds. |

Conclusion

Liquid this compound is a highly reactive compound with significant potential in synthetic chemistry, provided that its stability and reactivity are well understood and managed. Its high sensitivity to moisture, leading to the formation of hazardous byproducts, necessitates stringent handling protocols. The reactivity of its silicon-chlorine bonds with a variety of nucleophiles allows for the synthesis of a wide range of organosilicon compounds. This guide provides a foundational understanding for the safe and effective use of this compound in a research and development setting.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Thermal decomposition pathways of chlorinated trisilanes | Semantic Scholar [semanticscholar.org]

- 6. eng.buffalo.edu [eng.buffalo.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of tetrachloroplatinate(II) oxidation by hydrogen peroxide in hydrochloric acid solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US7208617B2 - Hydrolysis of chlorosilanes - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Silicon Chemical Vapor Deposition (CVD) using Octachlorotrisilane (Si₃Cl₈)